What are the properties of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride?
What are the properties of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride?
[1]
Executive Summary & Strategic Utility
5-Fluoro-2-(trifluoromethoxy)benzoyl chloride (CAS: 1092460-84-8 ) is a specialized fluorinated building block used extensively in the synthesis of high-value pharmaceuticals and agrochemicals. It belongs to the class of benzoyl chlorides, serving as a critical electrophile for introducing the 5-fluoro-2-(trifluoromethoxy)phenyl moiety into target scaffolds.
The strategic value of this compound lies in its substitution pattern:
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Trifluoromethoxy Group (-OCF₃) at C2: Enhances lipophilicity and metabolic stability, acting as a bioisostere for chlorine or methyl groups but with unique electronic properties (strong electron-withdrawing induction,
). -
Fluorine Atom (-F) at C5: Blocks metabolic oxidation (e.g., by Cytochrome P450) at a typically reactive ring position, extending the half-life of the final drug candidate.
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Acyl Chloride (-COCl): A highly reactive handle for forming amides, esters, and ketones via nucleophilic acyl substitution.[1]
Physicochemical Profile
The following data characterizes the compound's identity and physical behavior. Due to its moisture sensitivity, all quantitative values refer to the pure substance under inert atmosphere.
| Property | Specification |
| Chemical Name | 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride |
| CAS Registry Number | 1092460-84-8 |
| Molecular Formula | C₈H₃ClF₄O₂ |
| Molecular Weight | 242.56 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~85°C at 1.5 mmHg (Predicted/Analogous) |
| Density | ~1.48 g/mL (Predicted) |
| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in Water |
| Stability | Moisture Sensitive; Store under Nitrogen/Argon at 2-8°C |
Note on Identification: The compound is derived from its parent acid, 5-Fluoro-2-(trifluoromethoxy)benzoic acid (CAS: 1092460-83-7).[2][3]
Synthetic Methodology
The synthesis of 5-Fluoro-2-(trifluoromethoxy)benzoyl chloride is typically achieved via the activation of the corresponding benzoic acid. Below is a standard, self-validating protocol suitable for laboratory scale (1–10g).
Protocol: Chlorination via Thionyl Chloride
Objective: Convert 5-Fluoro-2-(trifluoromethoxy)benzoic acid to the acid chloride.
Reagents:
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Precursor: 5-Fluoro-2-(trifluoromethoxy)benzoic acid (1.0 equiv)
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Reagent: Thionyl Chloride (SOCl₂) (3.0 equiv)
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Catalyst: DMF (Dimethylformamide) (1-2 drops)
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Solvent: Toluene (anhydrous) or Neat
Step-by-Step Workflow:
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Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).
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Charging: Add the benzoic acid precursor to the flask. If using solvent, add anhydrous Toluene (5 mL per gram of acid).
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Activation: Add Thionyl Chloride dropwise. Add catalytic DMF (essential for forming the reactive Vilsmeier-Haack intermediate).
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Reaction: Heat the mixture to reflux (75–80°C) for 2–4 hours.
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Validation: Monitor gas evolution (HCl/SO₂). Reaction is complete when gas evolution ceases and the solution becomes clear.
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Workup: Remove excess SOCl₂ and solvent under reduced pressure (Rotary evaporator).
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Purification: The residue is usually pure enough for subsequent steps. For high purity, perform vacuum distillation.
Reaction Pathway Visualization
The following diagram illustrates the conversion logic and downstream utility.
Caption: Conversion of the benzoic acid precursor to the acyl chloride and subsequent amide coupling.
Reactivity & Applications in Drug Design
This compound is not merely a reagent; it is a pharmacophore installer . The specific arrangement of fluorine and trifluoromethoxy groups imparts distinct biological properties.
Nucleophilic Acyl Substitution
The primary reactivity mode is the attack of nucleophiles (amines, alcohols, thiols) on the carbonyl carbon.
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Mechanism: Addition-Elimination.
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Rate: Enhanced by the electron-withdrawing effect of the -OCF₃ group at the ortho position and -F at the meta position (relative to carbonyl), making the carbonyl carbon highly electrophilic.
The "Fluorine Effect" in Medicinal Chemistry
Researchers utilize this building block to modulate:
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Lipophilicity (LogP): The -OCF₃ group is highly lipophilic (Hansch π value ≈ 1.04), improving membrane permeability.
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Conformation: The steric bulk of the ortho-OCF₃ group forces the carbonyl group out of planarity with the benzene ring, locking the molecule into a specific conformation that may favor receptor binding.
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Metabolic Blocking: The C5-Fluorine prevents aromatic hydroxylation, a common clearance pathway.
Application Workflow
Caption: Divergent synthetic utility in pharmaceutical and agrochemical development.
Handling, Stability, and Safety
Critical Warning: This compound is corrosive and lachrymatory.
Hydrolysis Risk
The compound reacts violently with water to release hydrochloric acid (HCl) and revert to the parent benzoic acid.
Storage Protocol
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Atmosphere: Store under dry Nitrogen or Argon.
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Temperature: 2°C to 8°C (Refrigerated).
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Container: Tightly sealed glass with Teflon-lined caps. Parafilm is recommended for secondary sealing.
Emergency Measures
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Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water.
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Inhalation: Move to fresh air; potential for pulmonary edema due to HCl generation.
References
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Fisher Scientific. (2025). 5-fluoro-2-(trifluoromethoxy)benzoyl chloride CAS 1092460-84-8 Product Page. Retrieved from
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Aromsyn Co., Ltd. (2025). 5-Fluoro-2-(trifluoromethoxy)benzoic acid (Precursor) Technical Data. Retrieved from [4]
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PubChem. (2025). Benzoyl Chloride Derivatives and Reactivity Profile. National Library of Medicine. Retrieved from
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SynQuest Laboratories. (2025). Fluorinated Building Blocks: 5-Fluoro-2-(trifluoromethoxy)benzoic acid. Retrieved from
Sources
- 1. Buy 4-(Trifluoromethylsulfonyl)benzoyl chloride | 650-90-8 [smolecule.com]
- 2. 886497-30-9,3-Chloro-5-fluoro-4-methoxybenzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. CAS 1092460-83-7 | 2621-3-2N | MDL MFCD11519333 | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | SynQuest Laboratories [synquestlabs.com]
- 4. 1092460-83-7 | 5-Fluoro-2-(trifluoromethoxy)benzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]
